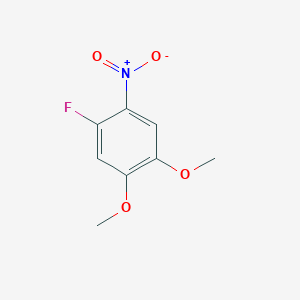

1-Fluoro-4,5-dimethoxy-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

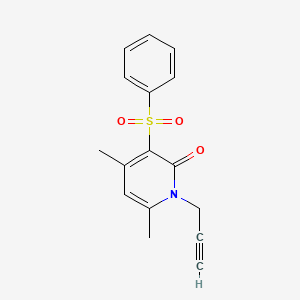

1-Fluoro-4,5-dimethoxy-2-nitrobenzene is a chemical compound with the CAS Number: 959081-93-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is 1-fluoro-4,5-dimethoxy-2-nitrobenzene .

Synthesis Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .Applications De Recherche Scientifique

Reagent for Labeling Terminal Amino Acid Groups

1-Fluoro-4,5-dimethoxy-2-nitrobenzene serves as a valuable reagent for labeling terminal amino acid groups in proteins and peptides. By selectively reacting with amino groups, it allows researchers to study protein structure, folding, and interactions. The introduction of a fluorine atom enhances the specificity of labeling, making it a useful tool in proteomics and biochemistry studies .

Detection of Phenols

This compound finds application in detecting phenolic compounds. Phenols are abundant in natural products, environmental samples, and biological fluids. The reaction between 1-fluoro-4,5-dimethoxy-2-nitrobenzene and phenols leads to the formation of fluorescent derivatives, enabling sensitive and selective detection. Researchers use this method for quantification and identification of phenolic compounds in various matrices .

Suppression of Action Potentials in Nerves

Studies have explored the effects of 1-fluoro-4,5-dimethoxy-2-nitrobenzene on nerve function. It has been observed that this compound can suppress action potentials in nerves. By modulating ion channels or interfering with neuronal signaling, it provides insights into neurophysiology and potential therapeutic strategies for conditions involving abnormal nerve excitability .

Induction of Contact Hypersensitivity

Researchers have investigated the immunomodulatory properties of 1-fluoro-4,5-dimethoxy-2-nitrobenzene. It has been shown to induce contact hypersensitivity, an immune response triggered by skin exposure to certain chemicals. Understanding the mechanisms behind this induction can lead to advancements in immunology and dermatology .

Component of Hair Dyes

Interestingly, 1-fluoro-4,5-dimethoxy-2-nitrobenzene is used as a component in hair dyes. Its chemical properties contribute to color development and stability in hair coloring formulations. While this application is less common in scientific research, it highlights the compound’s versatility across different industries .

Preparation of Soluble Aromatic Polyimides

Researchers have explored the use of 1-fluoro-4,5-dimethoxy-2-nitrobenzene in the synthesis of novel soluble aromatic polyimides. These high-performance polymers find applications in materials science, electronics, and coatings. The fluorine substitution enhances solubility and alters the polymer’s properties, making it suitable for specific applications .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and proteins, particularly those involved in cellular signaling and metabolic pathways .

Mode of Action

It’s known that nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution . This suggests that 1-Fluoro-4,5-dimethoxy-2-nitrobenzene may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to other nitrobenzene derivatives, it may influence pathways related to cellular signaling and metabolism .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and structure, suggest that it may have reasonable bioavailability .

Result of Action

Based on its chemical structure and reactivity, it may induce changes in cellular signaling and metabolic processes .

Action Environment

The action, efficacy, and stability of 1-Fluoro-4,5-dimethoxy-2-nitrobenzene can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemical species .

Propriétés

IUPAC Name |

1-fluoro-4,5-dimethoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMDYIAERBGUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)

![{4-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2613712.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)